
FMF-04-159-2
Descripción general
Descripción
FMF-04-159-2 is a covalent inhibitor of cyclin-dependent kinase 14 (CDK14) and other TAIRE family kinases. It has shown specificity in inhibiting CDK14 and CDK2 with IC50 values of 39.6 nM and 256 nM, respectively . This compound is primarily used in scientific research to study cell cycle regulation and kinase signaling pathways .
Aplicaciones Científicas De Investigación
Cancer Research
FMF-04-159-2 has shown significant promise in cancer research due to its ability to inhibit CDK14, which is often upregulated in various cancers, including colorectal and esophageal cancers. The compound's inhibition of CDK14 has been linked to reduced proliferation of cancer cells and has generated interest as a therapeutic target . Notably, studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cell lines by disrupting essential phosphorylation events during mitosis .
Neurodegenerative Diseases
Recent investigations have highlighted this compound's potential in treating neurodegenerative disorders, particularly Parkinson's disease. The compound has been shown to reduce levels of alpha-synuclein, a protein associated with neurodegeneration. In vitro and in vivo studies indicate that this compound can mitigate alpha-synuclein pathology, suggesting it may serve as a disease-modifying agent for synucleinopathies . This application is particularly relevant given the strong correlation between alpha-synuclein levels and Parkinson's disease progression.
Inhibition of CDK14 in Cancer Models
A study conducted on colorectal cancer models demonstrated that pharmacological inhibition of CDK14 using this compound resulted in significant tumor regression. The compound was administered at varying doses, with results showing a dose-dependent reduction in tumor growth and enhanced survival rates among treated animals compared to controls .
Reduction of Alpha-Synuclein Levels
In preclinical models of Parkinson's disease, this compound was administered via intracerebral infusion. Results indicated a marked decrease in total alpha-synuclein concentrations, leading to improved behavioral outcomes in mouse models exhibiting PD-like phenotypes. These findings suggest that targeting CDK14 could be a viable strategy for mitigating neurodegenerative pathology .
Mecanismo De Acción
Target of Action
FMF-04-159-2 is a potent inhibitor of Cyclin-dependent kinase 14 (CDK14) and Cyclin-dependent kinase 16 (CDK16) . It also binds to CDK2 . These kinases are part of the TAIRE kinase family . The primary role of these kinases is to regulate the cell cycle and transcription .
Mode of Action
This compound acts as a covalent inhibitor, binding to its targets in a sustained manner . It inhibits CDK14 and CDK16 with IC50s of 39.6 nM and 88 nM respectively . It also inhibits CDK2 with an IC50 of 256 nM .
Biochemical Pathways
The inhibition of CDK14, CDK16, and CDK2 by this compound affects the cell cycle and transcription pathways
Result of Action
The inhibition of CDK14, CDK16, and CDK2 by this compound results in cell cycle arrest at the G2/M phase in cancer cell lines . It exhibits mild antiproliferative effects .
Análisis Bioquímico
Biochemical Properties
FMF-04-159-2 plays a crucial role in biochemical reactions by inhibiting CDK14 and other related kinases. It binds covalently to CDK14 at the C218 residue, leading to the inhibition of its kinase activity . The compound also inhibits CDK2, CDK10, and other TAIRE kinases with varying degrees of potency . The inhibition of these kinases affects various cellular processes, including cell cycle regulation and signal transduction pathways .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. In cancer cells, particularly triple-negative breast cancer cells, this compound suppresses cell proliferation and metastasis by inhibiting CDK14 . The compound also affects cell signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound impacts gene expression and cellular metabolism by modulating the activity of CDK14 and other related kinases .
Molecular Mechanism
The molecular mechanism of this compound involves covalent binding to the C218 residue of CDK14, leading to the inhibition of its kinase activity . This inhibition disrupts the phosphorylation of downstream substrates involved in cell cycle regulation and signal transduction . This compound also inhibits other TAIRE kinases, such as CDK16, CDK17, and CDK18, which further contributes to its effects on cellular processes . The compound’s ability to modulate gene expression and enzyme activity at the molecular level makes it a valuable tool for studying kinase signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound maintains its inhibitory activity over extended periods, although its potency may decrease with prolonged exposure . Long-term effects on cellular function include sustained inhibition of cell proliferation and alterations in cell cycle dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK14 activity and suppresses tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on normal cell function and potential off-target effects . The optimal dosage for therapeutic applications needs to be carefully determined to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to kinase signaling and cell cycle regulation . The compound interacts with enzymes and cofactors that modulate its activity and stability within cells . By inhibiting CDK14 and other related kinases, this compound affects metabolic flux and the levels of various metabolites involved in cell proliferation and differentiation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding affinity to specific cellular components . These interactions play a crucial role in determining the compound’s efficacy and specificity in targeting CDK14 and other related kinases .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization is essential for the compound’s ability to inhibit CDK14 and modulate cellular processes effectively .
Métodos De Preparación
The synthesis of FMF-04-159-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.
Análisis De Reacciones Químicas
FMF-04-159-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where functional groups in the compound are replaced with other groups using appropriate reagents
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
FMF-04-159-2 is unique in its specificity for CDK14 and its covalent binding mechanism. Similar compounds include:
Abemaciclib: A dual inhibitor of CDK4 and CDK6 with antitumor activity.
Dinaciclib: A selective inhibitor targeting CDK1, CDK2, CDK5, and CDK9.
Palbociclib: An inhibitor of CDK4 and CDK6, used in breast cancer treatment.
Ribociclib: Another CDK4/6 inhibitor with high specificity.
This compound stands out due to its covalent inhibition and selectivity for CDK14, making it a valuable tool for studying TAIRE family kinases .
Actividad Biológica
FMF-04-159-2 is a potent covalent inhibitor primarily targeting Cyclin-dependent Kinase 14 (CDK14) and CDK16, belonging to the TAIRE family of kinases. This compound has been characterized for its biological activity, particularly in the context of cancer research, where it plays a significant role in regulating cell cycle progression and various signaling pathways.
- Chemical Name : N-(1-((3-(4-(Dimethylamino)butanamido)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide
- Molecular Formula : C28H32Cl3N7O5S
- Purity : ≥98%
This compound exhibits selective inhibition of CDK14 and CDK16 with IC50 values of approximately 40 nM for CDK14 in cellular assays and 6 nM for CDK16 in kinase activity assays. The compound binds covalently to its target, leading to reversible inhibition upon washout, which is crucial for discerning specific biological effects attributed to CDK14 inhibition .
Key Findings from Research Studies
- Cell Cycle Regulation : Inhibition of CDK14 using this compound significantly affects mitotic progression. Studies indicate that the compound reduces phosphorylation levels of key substrates involved in cell cycle regulation, demonstrating its impact on cellular proliferation and survival .
- Phospho-proteomics Analysis : An unbiased phospho-proteomics approach revealed that this compound treatment alters the phosphorylation landscape in cells, implicating CDK14 in various signaling pathways beyond traditional cell cycle roles. The compound's effects were assessed using mass spectrometry to identify specific substrates that are modulated by CDK14 activity .
- Resistance Mechanisms in Cancer : this compound has shown potential in reversing drug resistance mechanisms, particularly in non-small cell lung cancer (NSCLC). The compound targets PFTK1 (CDK14), which has been implicated in gefitinib resistance by activating Wnt/β-catenin signaling pathways. Inhibition of PFTK1 by this compound enhances the sensitivity of cancer cells to gefitinib treatment .
Table 1: Summary of Biological Activity Data for this compound
Compound | Target Kinase | IC50 (nM) | Effect on Cell Proliferation | Notes |
---|---|---|---|---|
This compound | CDK14 | 40 | Significant reduction | Covalent inhibitor; reverses drug resistance |
FMF-04-159-R | CDK16 | 6 | Moderate reduction | Reversible binding; control compound |
FMF-03-198-2 | Multi-target | 88 | High potency | Less selective; broader kinase engagement |
Propiedades
Número CAS |
2364489-81-4 |
---|---|
Fórmula molecular |
C28H30Cl3N7O5S |
Peso molecular |
683.0 |
Nombre IUPAC |
(E)-N-(1-((3-(4-(dimethylamino)but-2-enamido)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C28H30Cl3N7O5S/c1-37(2)10-4-7-24(39)33-19-5-3-6-20(15-19)44(42,43)38-11-8-18(9-12-38)34-28(41)26-23(16-32-36-26)35-27(40)25-21(30)13-17(29)14-22(25)31/h3-7,13-16,18H,8-12H2,1-2H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)/b7-4+ |
Clave InChI |
HZPYSAHDRSBARR-QPJJXVBHSA-N |
SMILES |
O=C(C1=NNC=C1NC(C2=C(Cl)C=C(Cl)C=C2Cl)=O)NC3CCN(S(=O)(C4=CC=CC(NC(/C=C/CN(C)C)=O)=C4)=O)CC3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
FMF-04-159-2; FMF041592; FMF 04 159 2; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.